molecular formula C21H21FN4O3S B2873462 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine CAS No. 946272-27-1

4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine

Cat. No. B2873462
CAS RN: 946272-27-1
M. Wt: 428.48
InChI Key: PDDLJJOQXRORBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as the one , has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Herbicidal Applications

4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine and similar compounds have been researched for their potential applications in agriculture, particularly as herbicides. For instance, some sulfonylureas derived from trifluoromethylpyrimidines exhibit selective post-emergence herbicidal properties in crops such as cotton and wheat, attributed to their metabolic properties (Hamprecht et al., 1999).

Anticancer Research

These compounds have also been studied for their potential anticancer properties. A study found that certain pyrimidine-piperazine-chromene and -quinoline conjugates, which are structurally related, showed promising anti-proliferative activities against human breast cancer cell lines. This suggests potential for these compounds in developing new cancer therapies (Parveen et al., 2017).

Antibacterial and Antimicrobial Applications

Another important area of research is the antimicrobial and antibacterial properties of these compounds. For example, novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives showed promising antibacterial activities against various pathogens (Wu Qi, 2014).

Pharmaceutical Research

In pharmaceutical research, these compounds are examined for their potential in treating various conditions. For instance, their role in the metabolism of novel antidepressants like Lu AA21004 has been studied, highlighting their relevance in drug metabolism and disposition (Hvenegaard et al., 2012).

Antipsychotic Drug Research

They have also been explored in the context of antipsychotic drugs. For example, certain 2-phenylpyrroles, related in structure, have been synthesized as potential antipsychotics, showing promise in binding to dopamine D-2 receptors (van Wijngaarden et al., 1987).

Future Directions

The compound shows promise as a novel inhibitor of ENTs, which could have implications in the treatment of diseases where these transporters play a role . Future research could focus on further understanding the compound’s selectivity towards different ENTs and its potential therapeutic applications.

properties

IUPAC Name

4-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-phenoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3S/c1-16-23-20(15-21(24-16)29-17-7-3-2-4-8-17)25-11-13-26(14-12-25)30(27,28)19-10-6-5-9-18(19)22/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDLJJOQXRORBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.